molecular formula C14H29ClN2O4 B2674726 Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1185325-82-9

Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2674726
CAS No.: 1185325-82-9
M. Wt: 324.85
InChI Key: YYIIBNRLXPCBPM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a piperazine core substituted with a 3-(tert-butoxy)-2-hydroxypropyl group and an ethyl carboxylate ester. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely utilized in drug discovery due to their versatility in modulating physicochemical and pharmacokinetic properties. This compound’s tert-butoxy group introduces steric bulk and lipophilicity, while the hydroxyl group may participate in hydrogen bonding .

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4.ClH/c1-5-19-13(18)16-8-6-15(7-9-16)10-12(17)11-20-14(2,3)4;/h12,17H,5-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIBNRLXPCBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, identified by CAS number 1185325-82-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₄H₂₉ClN₂O₄
  • Molecular Weight : 324.84 g/mol
  • Structure : The compound features a piperazine ring, which is often associated with various biological activities including neuropharmacological effects.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential modulation of enzyme activity. Piperazine derivatives are known for their ability to act as agonists or antagonists at various receptors, particularly in the central nervous system.

Potential Targets:

  • Dopamine Receptors : Some piperazine derivatives exhibit affinity for dopamine receptors, which may influence mood and behavior.
  • Serotonin Receptors : Modulation of serotonin pathways could provide insights into antidepressant or anxiolytic effects.
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies suggest that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

Compound MIC (µg/mL) Target Bacteria
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylateTBDTBD
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Case Studies

  • Study on Antibacterial Efficacy : In vitro studies have demonstrated that piperazine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound's efficacy is still under investigation but shows promise in preliminary assays.
  • Neuropharmacological Effects : Research has indicated that similar piperazine compounds can influence neurotransmitter release, suggesting potential applications in treating neurological disorders.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety Profile

Preliminary toxicological assessments indicate that while piperazine derivatives can exhibit beneficial effects, they may also pose risks depending on dosage and administration routes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following structurally related piperazine derivatives are analyzed for comparative purposes:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituent on Propyl Chain Key Functional Groups Salt Form Molecular Weight (g/mol)
Target Compound* 3-(tert-butoxy)-2-hydroxypropyl Ethyl carboxylate, tert-butoxy, -OH Hydrochloride ~372 (estimated)
Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride 3-(3,5-dimethylphenoxy)-2-hydroxypropyl Ethyl carboxylate, aryloxy, -OH Hydrochloride 372.89
Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride 3-(2-allylphenoxy)-2-hydroxypropyl Ethyl carboxylate, allylphenoxy, -OH Hydrochloride 372.89
Ethyl 4-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride 3-(4-acetylphenoxy)-2-hydroxypropyl Ethyl carboxylate, acetylphenoxy, -OH Hydrochloride ~386 (estimated)

Physicochemical Properties

  • Solubility : All compounds are hydrochloride salts, improving solubility in polar solvents. The hydroxyl group further aids solubility through hydrogen bonding.
  • Stability: The tert-butoxy group may confer stability against hydrolysis compared to acetylphenoxy derivatives (e.g., ), which are prone to deacetylation under basic conditions.

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